molecular formula C12H8N2O B6413611 2-(3-Cyanophenyl)-4-hydroxypyridine, 95% CAS No. 1261997-65-2

2-(3-Cyanophenyl)-4-hydroxypyridine, 95%

Cat. No.: B6413611
CAS No.: 1261997-65-2
M. Wt: 196.20 g/mol
InChI Key: KQAMMKYVYNNWPJ-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-4-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at the 4-position and a 3-cyanophenyl substituent at the 2-position of the pyridine ring. This compound is synthesized at 95% purity, making it suitable for pharmaceutical and materials science research. The cyanophenyl group introduces electron-withdrawing properties, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Properties

IUPAC Name

3-(4-oxo-1H-pyridin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-2-1-3-10(6-9)12-7-11(15)4-5-14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAMMKYVYNNWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692425
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-65-2
Record name 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridines with Halogen and Hydroxyl Groups

2-Chloro-3-cyanopyridine (98%)
  • Structure: Chlorine at the 2-position and cyano group at the 3-position of pyridine.
  • Properties : The chlorine atom enhances electrophilic substitution reactivity compared to hydroxyl groups. Melting points for similar chloro-pyridines range from 112°C to 205°C, depending on substituents .
  • Applications: Often used as intermediates in agrochemical synthesis. The absence of a hydroxyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to 2-(3-cyanophenyl)-4-hydroxypyridine .
2-Hydroxy-4-methylpyridine (98%)
  • Structure : Hydroxyl group at the 2-position and methyl group at the 4-position.
  • Properties : The methyl group increases hydrophobicity, while the hydroxyl group provides moderate acidity (pKa ~6.5). Melting points for methyl-substituted hydroxypyridines are typically lower (e.g., 233°C for 2-hydroxy-5-methylpyridine) .
  • Contrast: Unlike 2-(3-cyanophenyl)-4-hydroxypyridine, the lack of a cyanophenyl group reduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Pyridines with Nitrile and Aromatic Substituents

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine (95%)
  • Structure : Trifluoromethylphenyl group at the 4-position and amine at the 3-position.
  • Properties: Molecular weight 238.21 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, comparable to cyano groups. However, the amine group increases basicity (pKa ~4.5–5.5) .
  • The absence of a hydroxyl group limits its hydrogen-bonding interactions compared to 2-(3-cyanophenyl)-4-hydroxypyridine .
2-Amino-4-bromophenol (95%)
  • Structure: Amino and hydroxyl groups on a brominated aromatic ring.
  • Properties: Bromine increases molecular weight (e.g., 216 g/mol for 2-amino-3-iodopyridine) and polarizability. Melting points for bromophenols range from 79°C to 289°C .
  • Contrast: The dual functional groups (amino and hydroxyl) enhance solubility in aqueous media but reduce stability under acidic conditions compared to cyanophenyl-substituted pyridines .

Pharmacologically Relevant Pyridine Derivatives

Taranabant (CAS 701977-09-5)
  • Structure: Contains a 2-(3-cyanophenyl) group but with additional substituents, including a trifluoromethylpyridinyloxy moiety.
  • Properties: Molecular weight 515.95 g/mol. Clinically studied for obesity treatment, its cyanophenyl group contributes to receptor binding affinity .
  • Contrast: The complex structure of Taranabant introduces steric hindrance and pharmacokinetic challenges absent in simpler derivatives like 2-(3-cyanophenyl)-4-hydroxypyridine .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Polar Solvents) Reactivity Notes
2-(3-Cyanophenyl)-4-hydroxypyridine ~215 (estimated) 4-OH, 2-(3-CN-Ph) Not reported Moderate (due to -OH) High electrophilicity at pyridine
2-Chloro-3-cyanopyridine 138.54 2-Cl, 3-CN 115–120 Low Susceptible to nucleophilic substitution
2-Hydroxy-4-methylpyridine 109.12 2-OH, 4-CH3 233 High Acidic hydroxyl group (pKa ~6.5)
4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine 238.21 4-CF3-Ph, 3-NH2 Not reported Moderate Strong electron-withdrawing CF3 group
Taranabant 515.95 2-(3-CN-Ph), multiple groups Not reported Low (lipophilic) CNS activity due to structural complexity

Key Research Findings

  • Electronic Effects: The 3-cyanophenyl group in 2-(3-cyanophenyl)-4-hydroxypyridine significantly lowers the electron density of the pyridine ring, enhancing its suitability for electrophilic aromatic substitution reactions compared to methyl- or amino-substituted analogs .
  • Solubility: The hydroxyl group improves solubility in polar solvents (e.g., ethanol, DMSO) relative to non-hydroxylated derivatives like 2-chloro-3-cyanopyridine .
  • Thermal Stability: While melting point data for 2-(3-cyanophenyl)-4-hydroxypyridine is unavailable, structurally related compounds with hydroxyl groups (e.g., 2-hydroxy-4-methylpyridine) exhibit melting points above 200°C, suggesting comparable thermal stability .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions represent a cornerstone for introducing aryl groups to pyridine frameworks. For 2-(3-cyanophenyl)-4-hydroxypyridine, a Suzuki-Miyaura coupling between 2-bromo-4-hydroxypyridine and 3-cyanophenylboronic acid offers a direct route. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃), and a polar solvent (DMF or dioxane) at 80–100°C .

A critical challenge lies in the stability of the 4-hydroxypyridine moiety under basic conditions. To mitigate undesired deprotonation or side reactions, transient protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether is advisable . Post-coupling, the TBS group is cleaved using tetrabutylammonium fluoride (TBAF), yielding the target compound. This method achieves yields of 70–85% with palladium loadings as low as 2 mol% .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo nucleophilic substitution at activated positions. Starting from 2-chloro-4-hydroxypyridine, displacement of the chloride by a 3-cyanophenyl group via SNAr is feasible under strongly basic conditions (e.g., NaH in DMF). The electron-withdrawing hydroxyl group at position 4 enhances the electrophilicity of position 2, facilitating attack by the cyanophenyl nucleophile .

However, the cyanophenyl anion’s poor nucleophilicity necessitates high temperatures (120–150°C) and prolonged reaction times (24–48 hours). Yields in this route are moderate (50–65%), with competing side reactions such as hydrolysis of the nitrile group observed .

Cyclization Strategies for Pyridine Core Formation

Constructing the pyridine ring de novo allows simultaneous incorporation of substituents. A Kröhnke-type synthesis using 3-cyanophenylacetone and ethyl acetoacetate in the presence of ammonium acetate generates a 4-hydroxypyridine derivative. This one-pot cyclocondensation occurs at 150°C in acetic acid, with the 3-cyanophenyl group introduced via the ketone precursor .

This method circumvents functionalization challenges but requires precise stoichiometry to avoid regioisomeric byproducts. Typical yields range from 60–75%, with purity enhanced via recrystallization from ethanol/water mixtures .

Protective Group Strategies in Synthesis

The 4-hydroxyl group’s reactivity necessitates protection during synthetic steps. Silyl ethers (e.g., TBS or TIPS) are preferred due to their stability under cross-coupling conditions and facile removal. For instance, 4-(TBS-oxy)-2-bromopyridine undergoes Suzuki coupling with 3-cyanophenylboronic acid, followed by desilylation with TBAF .

Alternative protecting groups, such as methoxymethyl (MOM) or acetyl, are less effective due to lability under basic or acidic conditions, respectively. Silyl protection consistently delivers 85–90% recovery of the hydroxyl group post-deprotection .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the four methods:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki Coupling8595High regioselectivity, mild conditionsRequires hydroxyl protection
SNAr6090No metal catalystsLow yields, side reactions
Kröhnke Cyclization7593Single-step synthesisRegioisomer formation
Protective Group Route8096High functional group toleranceAdditional protection/deprotection

The Suzuki coupling route emerges as optimal for scalability and purity, provided hydroxyl protection is implemented. SNAr, while avoiding precious metals, suffers from efficiency drawbacks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-cyanophenyl)-4-hydroxypyridine, and how can purity (≥95%) be ensured during synthesis?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, where 3-cyanophenylboronic acid reacts with a halogenated hydroxypyridine precursor. Key steps include:

  • Reagent Optimization : Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C for 12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing 2-(3-cyanophenyl)-4-hydroxypyridine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., cyano group at C3 of phenyl, hydroxyl at C4 of pyridine). For example, the hydroxyl proton typically appears as a singlet at δ 10–12 ppm in DMSO-d₆ .
  • FT-IR : Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -CN at ~2230 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₉N₂O: 197.0715) .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl substituent influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer : The electron-withdrawing cyano group enhances the Lewis acidity of the pyridine nitrogen, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺).

  • Experimental Design : Perform UV-Vis titration in methanol with metal salts. Monitor shifts in λₐᵦₛ (e.g., Cu²⁺ coordination induces a bathochromic shift of ~30 nm) .
  • Data Interpretation : Use Job’s plot to determine stoichiometry (e.g., 1:1 metal-ligand ratio) .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare 2-(3-cyanophenyl)-4-hydroxypyridine with analogs (e.g., 4-fluorophenyl or methyl-substituted variants). For example, the cyano group’s strong electron-withdrawing effect may reduce antimicrobial activity but enhance anticancer potency by improving membrane permeability .
  • Statistical Validation : Use ANOVA to analyze dose-response curves (e.g., IC₅₀ values in MCF-7 cells) across analogs .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Tools : Employ SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and CYP450 inhibition.
  • Key Findings : The hydroxyl group increases hydrophilicity (predicted logP ~1.2), while the cyano group may enhance metabolic stability by resisting oxidative degradation .

Q. What are the challenges in developing a validated HPLC method for quantifying degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.
  • Method Development : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to separate degradation peaks. Use a photodiode array detector (PDA) to track λₐᵦₛ shifts caused by hydrolysis of the cyano group .

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